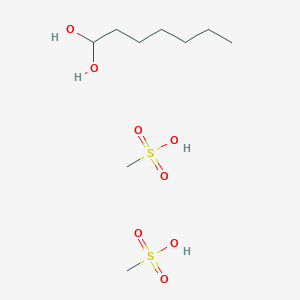![molecular formula C13H24N4O4S2 B14298585 N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide CAS No. 112445-79-1](/img/structure/B14298585.png)
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide is a complex organic compound characterized by the presence of multiple functional groups, including amides, disulfides, and carbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of butyl isocyanate with an amino acid derivative to form the butylcarbamoyl intermediate. This intermediate is then reacted with a disulfide-containing compound under controlled conditions to form the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bonds can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of redox reactions and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide involves its interaction with molecular targets through its functional groups. The disulfide bonds can undergo redox reactions, influencing the redox state of biological molecules. The amide groups can form hydrogen bonds and participate in various biochemical interactions. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other disulfide-containing amides and carbamoyl derivatives. Examples include:
- N,N’-bis(2-mercaptoethyl)isophthalamide
- N,N’-bis(2-mercaptoethyl)terephthalamide
Uniqueness
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
112445-79-1 |
|---|---|
Fórmula molecular |
C13H24N4O4S2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
N-[2-[[2-(butylcarbamoylamino)-2-oxoethyl]disulfanyl]ethylcarbamoyl]propanamide |
InChI |
InChI=1S/C13H24N4O4S2/c1-3-5-6-14-12(20)17-11(19)9-23-22-8-7-15-13(21)16-10(18)4-2/h3-9H2,1-2H3,(H2,14,17,19,20)(H2,15,16,18,21) |
Clave InChI |
JALGGOQMCBLLLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NC(=O)CSSCCNC(=O)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
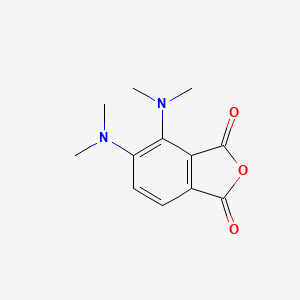
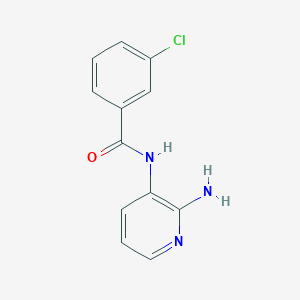
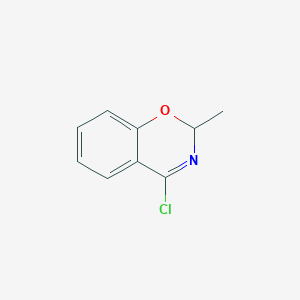
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
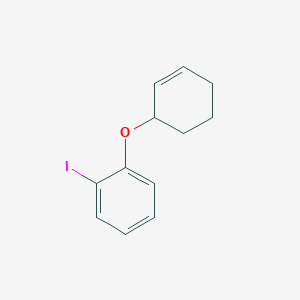
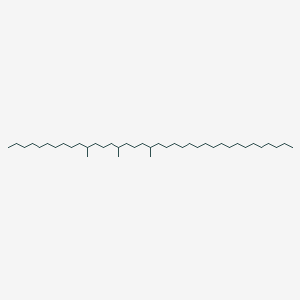

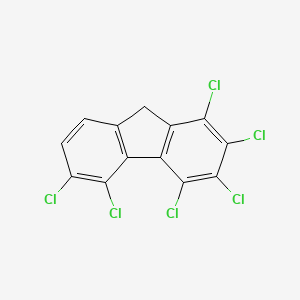
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
